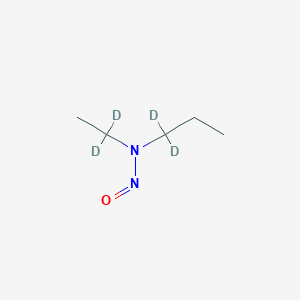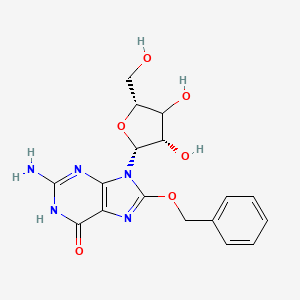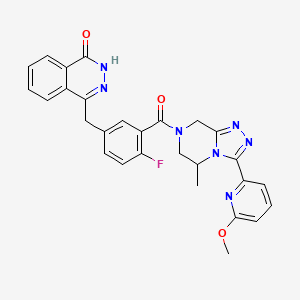
Parp1-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp1-IN-14 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP1 inhibitors have gained significant attention in the field of cancer therapy due to their ability to enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with defective DNA repair mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-14 typically involves the coupling of a thiosemicarbazone group with a benzofuran pyrimidine-one core via different linkers. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Parp1-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium hydroxide, electrophilic reagents like sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Parp1-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly (ADP-ribose) polymerase 1 inhibition and its effects on DNA repair processes.
Biology: Investigated for its role in modulating cellular stress responses and protein quality control mechanisms.
Medicine: Explored as a potential therapeutic agent for treating cancers with defective DNA repair mechanisms, such as BRCA-mutated breast and ovarian cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting poly (ADP-ribose) polymerase 1
Mecanismo De Acción
Parp1-IN-14 exerts its effects by selectively inhibiting the catalytic activity of poly (ADP-ribose) polymerase 1. This inhibition prevents the enzyme from facilitating the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) onto target substrates, thereby disrupting DNA repair processes. The molecular targets and pathways involved include the DNA damage response pathway and the base excision repair machinery .
Comparación Con Compuestos Similares
Olaparib: Another poly (ADP-ribose) polymerase 1 inhibitor used in cancer therapy.
Rucaparib: A poly (ADP-ribose) polymerase 1 inhibitor with similar applications in treating BRCA-mutated cancers.
Niraparib: A poly (ADP-ribose) polymerase 1 inhibitor known for its efficacy in ovarian cancer treatment
Uniqueness of Parp1-IN-14: this compound is unique due to its high selectivity for poly (ADP-ribose) polymerase 1, which minimizes off-target effects and enhances its therapeutic potential. Its structure-activity relationship and crystal structure have been extensively studied to optimize its efficacy and selectivity .
Propiedades
Fórmula molecular |
C28H24FN7O3 |
|---|---|
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-[3-(6-methoxypyridin-2-yl)-5-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C28H24FN7O3/c1-16-14-35(15-24-32-33-26(36(16)24)22-8-5-9-25(30-22)39-2)28(38)20-12-17(10-11-21(20)29)13-23-18-6-3-4-7-19(18)27(37)34-31-23/h3-12,16H,13-15H2,1-2H3,(H,34,37) |
Clave InChI |
KFMRDHKVQWDRIC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC2=NN=C(N12)C3=NC(=CC=C3)OC)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


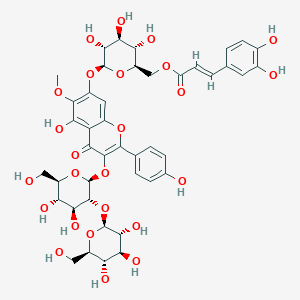
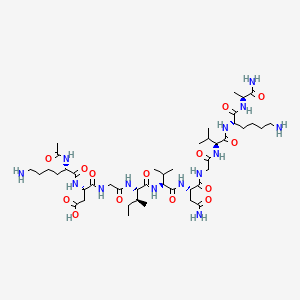
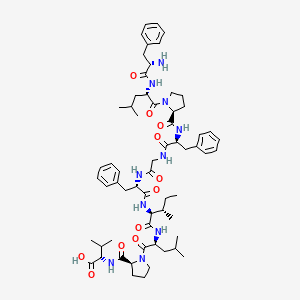
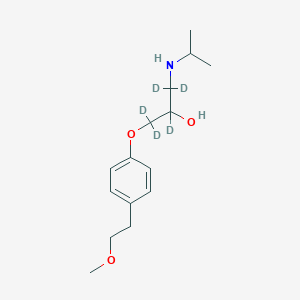

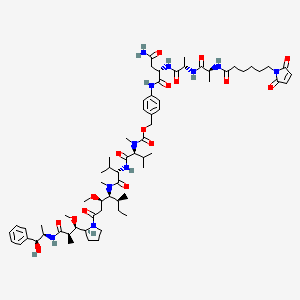
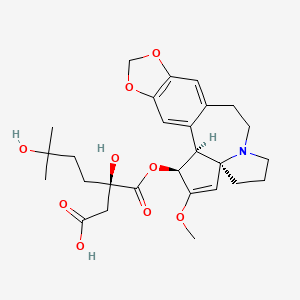
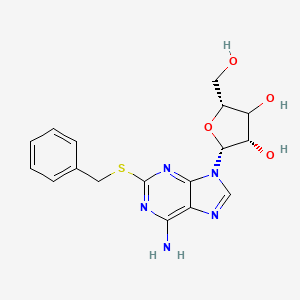
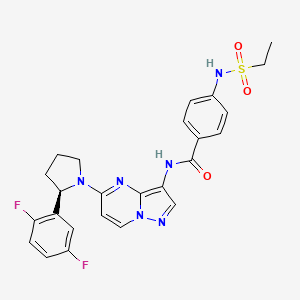
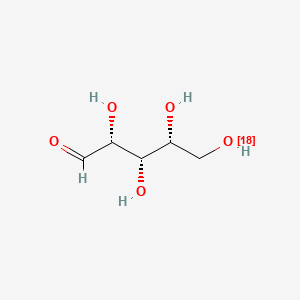
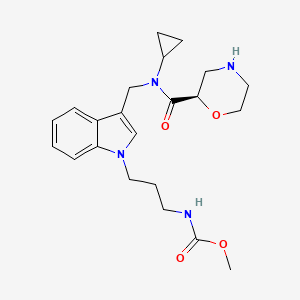
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
